Cx-717

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

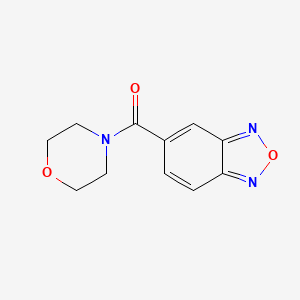

structure in first source

Eigenschaften

Key on ui mechanism of action |

CX-717 is an ampakine compound. It is a positive allosteric modulator of AMPA receptors. Its action is theorized to be due to the facilitation of transmission at cortical synapses that use glutamate as a neurotransmitter. This in turn may promote plasticity at the synapse, which could translate into better cognitive performance. CX-717 works by allosterically binding to particular receptors in the brain, called AMPA-type glutamate receptors. This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn. In addition, CX717 could potentially strongly impact the up-regulation of BDNF (brain-derived neurotrophic factor) or NGF (nerve growth factor), two growth factors known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition. |

|---|---|

CAS-Nummer |

867276-98-0 |

Molekularformel |

C11H11N3O3 |

Molekulargewicht |

233.22 g/mol |

IUPAC-Name |

2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone |

InChI |

InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2 |

InChI-Schlüssel |

KFRQROSRKSVROW-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ampakine CX-717; Ampakine CX 717; Ampakine CX717; CX-717; CX 717; CX717 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Ampakine CX-717: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX-717 is a small molecule belonging to the ampakine class of drugs, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a "low-impact" ampakine, this compound exhibits a distinct pharmacological profile, primarily by modestly offsetting AMPA receptor desensitization without significantly affecting agonist binding affinity. This nuanced mechanism enhances glutamatergic neurotransmission, the primary mode of fast excitatory signaling in the central nervous system, and has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

The principal mechanism of action of this compound is its function as a positive allosteric modulator of AMPA receptors.[1][2] Unlike direct agonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site on the AMPA receptor complex. This binding event slows the rate of receptor desensitization, a process where the receptor temporarily becomes insensitive to glutamate, and may also slow the receptor's deactivation.[3] By prolonging the open state of the ion channel in the presence of glutamate, this compound potentiates the influx of cations (primarily Na⁺ and Ca²⁺), thereby enhancing the excitatory postsynaptic current (EPSC).[1]

A key characteristic of this compound is its classification as a "low-impact" ampakine. This distinction is crucial as it differentiates this compound from "high-impact" ampakines, which more profoundly reduce desensitization and can be associated with neurotoxicity and epileptogenic effects.[1] this compound's modest effect on desensitization allows for a significant therapeutic window, enhancing synaptic transmission and plasticity without inducing excessive neuronal excitation.[1][4]

Signaling Pathway

The interaction of this compound with the AMPA receptor initiates a cascade of downstream signaling events critical for synaptic plasticity, learning, and memory. A notable consequence of enhanced AMPA receptor activity is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and differentiation.[4][5] Additionally, this compound has been shown to increase the levels of p11 (S100A10), a protein implicated in the regulation of serotonin receptors and associated with antidepressant responses.[4][5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy and Potency

| Parameter | Species | Model | Dosage | Effect | Reference |

| AMPA Receptor Modulation | Rat (in vitro) | Hippocampal Patch Clamp | 3-100 µM | Concentration-dependent increase in steady-state current relative to peak amplitude (%SS/Peak) | [4] |

| Synaptic Potentiation (fEPSP) | Rat (in vivo) | Hippocampal Dentate Gyrus | 5-20 mg/kg (IP) | Dose-dependent increase in fEPSP amplitude (8.5% to 21%) | [4] |

| Long-Term Potentiation (LTP) | Rat (in vivo) | Hippocampal Dentate Gyrus | 2 mg/kg | Enhancement of LTP induction | [4] |

| Cognitive Enhancement | Rhesus Monkey | Delayed Match-to-Sample | 0.3-1.5 mg/kg (IV) | Improved performance | [6] |

| Respiratory Depression Reversal | Rat (in vivo) | Alfentanil-induced | 10-30 mg/kg (IV) | Dose-dependent reversal of respiratory depression (up to control levels at 30 mg/kg) | [1] |

| Antidepressant-like Effect | Rat | Forced Swim Test | 20 mg/kg (IP) | Rapid (30 min) but short-lasting (up to 24 h) antidepressant-like effect | [4][5] |

| Neurotransmitter Efflux | Rat (in vivo) | In-cortex microdialysis | 85 mM (infusion) | Increased efflux of noradrenaline, dopamine, and serotonin | [4][5] |

Table 2: Human Pharmacokinetics and Clinical Efficacy

| Parameter | Population | Study Design | Dosage | Value | Reference |

| Half-life (t₁/₂) | Healthy Adults | Single & Multiple Dose | 25-1600 mg (single), 100-800 mg BID (multiple) | 8-12 hours | [7] |

| Time to Max Concentration (Tₘₐₓ) | Healthy Adults | Single & Multiple Dose | 25-1600 mg (single), 100-800 mg BID (multiple) | 3-5 hours | [7] |

| Tolerability | Healthy Adults | Single Dose Escalation | Up to 1600 mg | Well tolerated | [7] |

| Tolerability | Healthy Adults | Multiple Dose Escalation | Up to 800 mg BID | Well tolerated | [7] |

| ADHD Efficacy (ADHD-RS) | Adults with ADHD | Phase 2a Crossover | 800 mg BID | Statistically significant improvement vs. placebo | [6][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Electrophysiology: Excised Patch-Clamp Recordings

This protocol is used to directly measure the effect of this compound on AMPA receptor kinetics.

-

Tissue Preparation: Hippocampal slices are prepared from rats.

-

Cell Identification: Pyramidal cells in the CA1 region are identified for recording.

-

Recording Configuration: Outside-out patches are excised from the somatic membrane of the identified neurons.

-

Solutions: The patch is perfused with a solution containing a high concentration of glutamate (e.g., 1 mM) to induce receptor activation and desensitization. This compound is included in both the background and glutamate-containing solutions at various concentrations.

-

Electrophysiological Recording: The membrane potential is held at a constant voltage (e.g., -50 mV). The current flowing through the AMPA receptors is recorded in response to the application of glutamate, both in the presence and absence of this compound.

-

Data Analysis: The peak and steady-state components of the glutamate-evoked current are measured. The ratio of the steady-state current to the peak current (%SS/Peak) is calculated as a measure of receptor desensitization. A higher ratio in the presence of this compound indicates a reduction in desensitization.[4]

In Vivo Electrophysiology: Long-Term Potentiation (LTP)

This protocol assesses the effect of this compound on a cellular correlate of learning and memory.

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

-

Electrode Placement: A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.

-

Baseline Recording: Field excitatory postsynaptic potentials (fEPSPs) are evoked by single-pulse stimulation of the perforant path. A stable baseline of fEPSP amplitudes is established for 20-30 minutes.

-

Drug Administration: this compound is administered intraperitoneally (IP).

-

LTP Induction: A suboptimal tetanic stimulation protocol (e.g., 4 trains at 400 Hz for 20 ms) is delivered to the perforant path. This protocol is designed to produce a transient or weak form of LTP in the absence of the drug.

-

Post-Tetanus Recording: fEPSPs are recorded for at least one hour following the tetanus.

-

Data Analysis: The amplitude of the fEPSP is measured and expressed as a percentage of the pre-tetanus baseline. A sustained increase in the fEPSP amplitude following tetanus indicates the induction of LTP. The magnitude and stability of LTP in the presence of this compound are compared to control conditions.[4]

In Vivo Model: Reversal of Opioid-Induced Respiratory Depression

This experiment evaluates the therapeutic potential of this compound in a clinically relevant model.

-

Animal Preparation: Rats are instrumented for the measurement of respiratory parameters (e.g., minute volume).

-

Induction of Respiratory Depression: A continuous intravenous (IV) infusion of an opioid, such as alfentanil, is administered to produce a stable level of respiratory depression (e.g., a 50% reduction in minute volume).

-

Drug Administration: this compound is administered intravenously at various doses.

-

Respiratory Monitoring: Respiratory parameters are continuously monitored following the administration of this compound.

-

Data Analysis: The degree of reversal of respiratory depression is quantified by comparing the respiratory parameters after this compound administration to the depressed baseline and the pre-opioid baseline.[1]

Conclusion

This compound's mechanism of action as a low-impact positive allosteric modulator of AMPA receptors provides a targeted approach to enhancing synaptic transmission while mitigating the risks associated with excessive glutamatergic activation. Preclinical and clinical data have demonstrated its potential in various therapeutic areas, including ADHD and opioid-induced respiratory depression. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic applications of this compound and other ampakines.

References

- 1. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Ampakine CX717 potentiates intermittent hypoxia-induced hypoglossal long-term facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Cx-717 as a low-impact ampakine

An In-depth Technical Guide to Cx-717: A Low-Impact Ampakine

Abstract

This compound is a member of the ampakine class of drugs, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor. It is specifically classified as a "low-impact" ampakine, a subclass distinguished by a favorable safety profile. Unlike high-impact ampakines, which can induce neurotoxicity or seizures, low-impact modulators like this compound only modestly affect receptor desensitization and do not alter agonist binding affinity.[1][2] Preclinical and clinical investigations have explored its therapeutic potential in conditions characterized by compromised AMPA receptor signaling, including Attention-Deficit/Hyperactivity Disorder (ADHD), opiate-induced respiratory depression (OIRD), and cognitive decline.[1][3] This document provides a comprehensive technical overview of this compound, consolidating data on its mechanism of action, preclinical pharmacology, and clinical trial results, complete with detailed experimental protocols and pathway visualizations.

Mechanism of Action

This compound enhances excitatory neurotransmission by modulating AMPA receptors (AMPARs), which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[4][5] Its mechanism is distinct from direct agonists. As a positive allosteric modulator (PAM), this compound binds to a site on the AMPAR complex separate from the glutamate binding site. This binding event does not activate the receptor directly but rather influences its response to glutamate.

The key characteristic of this compound is its "low-impact" profile. This means it modestly offsets the natural process of receptor desensitization, where the receptor temporarily becomes insensitive to glutamate after activation.[1][2] By slightly prolonging the open state of the ion channel, this compound augments synaptic transmission and enhances long-term potentiation (LTP), a crucial process for learning and memory, without causing the excessive neuronal excitation associated with neurotoxicity.[1][4] This refined mechanism distinguishes it from older, high-impact ampakines and accounts for its improved safety margin.[2][4]

Preclinical Pharmacology

This compound has been evaluated in numerous animal models, demonstrating a range of therapeutic effects from cognitive enhancement to respiratory stimulation.

Preclinical Efficacy and Safety Data

Quantitative results from key preclinical studies are summarized below.

Table 1: Summary of Preclinical Efficacy Data for this compound

| Model | Species | Dosing | Key Finding | Citation |

|---|---|---|---|---|

| Cognitive Enhancement | ||||

| Eight-Arm Radial Maze | Rat | 0.3-10 mg/kg | Enhanced performance. | [1][2] |

| Sleep Deprivation | Rhesus Monkey | N/A (IV) | Reversed cognitive impairment from 30-36h sleep deprivation. | [6][7] |

| ADHD Model | ||||

| Amphetamine-Induced Hyperactivity | Rat | 0.9-2.6 mg/kg (AD₅₀) | Dose-dependently antagonized amphetamine-induced locomotor activity. | [1] |

| Respiratory Depression | ||||

| Alfentanil-Induced | Rat | 5-30 mg/kg | Ameliorated respiratory depression. | [1][2] |

| Fentanyl-Induced | Rat | N/A | Attenuated respiratory depression and rescued from lethal apnea without blocking analgesia. | [8] |

| Other | ||||

| Forced Swim Test | Rat | N/A | Exhibited rapid but short-lasting antidepressant-like effects. | [9] |

| Spinal Cord Injury | Rat | 15 mg/kg (IV) | Increased phrenic inspiratory motor output. |[10] |

Table 2: Summary of Preclinical Safety and Toxicity Data for this compound

| Study Type | Species | Dosing | Result | Citation |

|---|---|---|---|---|

| Single-Dose Toxicity | Mouse | Up to 2000 mg/kg | No serious adverse events observed. | [1][2][4] |

| Minimum Lethal Dose | Mouse | 2500 mg/kg | Minimum dose at which lethality was observed. | [1] |

| Neuronal Culture | Rat | N/A | Not toxic to cultured rat neurons. |[1][2] |

Detailed Preclinical Experimental Protocols

Protocol 2.2.1: Alfentanil-Induced Respiratory Depression in Rats [1]

-

Subjects: Male Sprague-Dawley rats.

-

Apparatus: A rodent-sized whole-body plethysmograph (Buxco) was used to record respiratory parameters, including frequency and tidal volume.

-

Procedure:

-

Animals were acclimatized in the plethysmograph chamber for 20 minutes to establish a stable respiratory baseline.

-

The opioid agonist alfentanil was administered via intravenous (IV) infusion at a rate of 250 µg/kg over 20 minutes to induce respiratory depression.

-

Twenty minutes after the start of the alfentanil infusion, a single bolus of this compound (dissolved in HPCD) or vehicle was injected through a separate cannula.

-

Respiratory parameters were continuously monitored. The alfentanil infusion was stopped 40 minutes after the this compound injection, and the experiment was concluded 30 minutes later.

-

-

Endpoint: The primary endpoint was the reversal or amelioration of the alfentanil-induced decrease in respiratory rate and minute volume following this compound administration.

Protocol 2.2.2: Amphetamine-Induced Hyperactivity in Rats [1]

-

Subjects: Male rats.

-

Apparatus: Open-field activity chambers equipped with infrared beams to measure ambulatory and rearing movements.

-

Procedure:

-

Animals were habituated to the testing environment.

-

Amphetamine (1 mg/kg) was administered to significantly increase locomotor activity (ambulation and rearing).

-

This compound was administered at various doses to assess its ability to antagonize the effects of amphetamine.

-

Locomotor activity was recorded over a set period.

-

-

Endpoint: The primary measures were the total counts of ambulation and rearing. The dose required to antagonize the amphetamine effect by 50% (AD₅₀) was calculated.

Clinical Pharmacology

This compound has been advanced into human trials to assess its safety, tolerability, pharmacokinetics, and efficacy.

Pharmacokinetics and Safety in Healthy Volunteers

A four-part study in healthy young and elderly subjects established the foundational clinical profile of this compound.[11]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults [11]

| Parameter | Value | Condition |

|---|---|---|

| Half-life (t½) | 8 - 12 hours | Single and multiple doses |

| Time to Max Concentration (Tₘₐₓ) | 3 - 5 hours | Single and multiple doses |

| Cₘₐₓ and AUC | Dose-proportional | N/A |

| Food Effect | Minimal | Well tolerated when fed or fasted |

Table 4: Safety and Tolerability of this compound in Healthy Volunteers [11]

| Study Part | Population | Dosing Regimen | Key Finding |

|---|---|---|---|

| A: Single Ascending Dose | 72 young males | 25 mg to 1600 mg | Well tolerated up to 1600 mg. |

| C: Multiple Ascending Dose | 32 young males | 100 mg QD to 800 mg BID for 10 days | Well tolerated up to 800 mg BID. |

| D: Multiple Dose | 15 elderly subjects | 300 mg QD for 10 days | Well tolerated. |

| Overall | All subjects | N/A | Most common adverse events were headache, dizziness, and nausea. |

Phase 2a Efficacy Trial in Adults with ADHD

A key study evaluated this compound for the treatment of ADHD symptoms in adults.[3][12]

Protocol 3.2.1: Phase 2a, Randomized, Double-Blind, Placebo-Controlled Crossover Study [3][12]

-

Subjects: 68 male subjects, aged 18-50, meeting DSM-IV criteria for adult ADHD with moderate to severe symptoms (ADHD-RS score ≥22).[3][12]

-

Study Design: A multi-center, 2-period crossover design. Subjects were randomized to one of two dose groups (200 mg BID or 800 mg BID) and then received both active drug and placebo in a crossover fashion.

-

Procedure:

-

Randomization: Subjects randomized to a treatment sequence (e.g., Placebo then this compound, or this compound then Placebo).

-

Treatment Period 1 (3 weeks): Subjects received the first assigned treatment (placebo or active dose).

-

Washout Period (2 weeks): A no-treatment period to allow for drug clearance.

-

Treatment Period 2 (3 weeks): Subjects received the second assigned treatment.

-

-

Primary Efficacy Measure: Change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.

Table 5: Efficacy Results of Phase 2a ADHD Trial [3][13]

| Treatment Group | Analysis | Efficacy Measure | Result | p-value |

|---|---|---|---|---|

| 800 mg BID | Primary (Paired t-test) | Total ADHD-RS | Trend toward improvement | p = 0.151 |

| 800 mg BID | Primary (Paired t-test) | Hyperactivity Subscale | Statistically significant | p = 0.050 |

| 800 mg BID | Secondary (Repeated Measures) | Total ADHD-RS | Superior efficacy vs. Placebo | p = 0.002 |

| 800 mg BID | Secondary (Repeated Measures) | Inattentive Subscale | Superior efficacy vs. Placebo | p = 0.027 |

| 800 mg BID | Secondary (Repeated Measures) | Hyperactivity Subscale | Superior efficacy vs. Placebo | p = 0.017 |

| 200 mg BID | Primary & Secondary | All Measures | Not significantly different from Placebo | N/S |

Summary and Future Directions

This compound is a well-tolerated, low-impact ampakine with a demonstrated ability to modulate the AMPA receptor system safely in both preclinical models and human subjects. Its favorable pharmacokinetic profile, with an 8-12 hour half-life, supports viable dosing regimens.[11]

The preclinical data strongly support its potential to reverse opiate-induced respiratory depression, a significant clinical need.[1][8] The Phase 2a results in ADHD, particularly the statistically significant findings for the 800 mg BID dose in the secondary analysis, suggest a therapeutic utility that warrants further investigation in larger trials.[3] While development for ADHD was reportedly hampered by issues with oral bioavailability in the 800 mg formulation, the compound remains a valuable tool for understanding AMPA receptor modulation.[6]

Future research should focus on optimizing drug delivery or developing analogues with improved bioavailability to fully realize the therapeutic potential demonstrated by this compound. Its unique low-impact mechanism continues to represent a promising and safer approach to enhancing glutamatergic transmission for a range of neurological and psychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CX717 - Wikipedia [en.wikipedia.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Ampakine CX717 protects against fentanyl-induced respiratory depression and lethal apnea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spinally delivered ampakine CX717 increases phrenic motor output in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Cortex Pharmaceuticals, Inc. Reports Positive Results With CX717 On The Primary Outcome Measure In Adult ADHD Study - BioSpace [biospace.com]

Preclinical Pharmacology of Cx-717: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cx-717 is a low-impact ampakine, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] These molecules enhance glutamatergic neurotransmission by modulating the AMPA receptor, which is critical for fast synaptic transmission in the central nervous system.[1][3] Unlike high-impact ampakines, this compound and other low-impact modulators only modestly affect receptor desensitization and do not alter agonist binding affinity.[2][3] This unique mechanism of action is thought to contribute to their favorable safety profile, lacking the neurotoxicity and epileptogenic effects associated with other AMPA receptor modulators.[2]

Developed by Cortex Pharmaceuticals, this compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and opioid-induced respiratory depression.[1][4][5] Preclinical studies have demonstrated its efficacy in improving cognitive function, counteracting respiratory depression, and modulating locomotor activity.[1][6] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and safety profile, supported by experimental data and protocols.

Mechanism of Action

This compound acts as a positive allosteric modulator of AMPA receptors. Its primary mechanism involves binding to a site on the AMPA receptor complex distinct from the glutamate binding site. This allosteric binding enhances the receptor's response to glutamate, leading to an augmentation of excitatory postsynaptic currents.[1][3]

A key characteristic of this compound as a "low-impact" ampakine is its modest effect on receptor desensitization.[2] AMPA receptors typically desensitize rapidly in the continued presence of glutamate, a protective mechanism to prevent over-excitation. High-impact ampakines can significantly reduce or eliminate this desensitization, which has been linked to potential neurotoxicity. In contrast, this compound only partially slows the desensitization process, allowing for a more controlled enhancement of synaptic transmission.[2][3]

dot

Preclinical Pharmacodynamics

In Vitro Electrophysiology

Objective: To characterize the effect of this compound on AMPA receptor-mediated currents in hippocampal neurons.

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Preparation: Outside-out patches are excised from CA1 pyramidal neurons in rat hippocampal slices.[2]

-

Recording Conditions: The patch is voltage-clamped at a holding potential of -50 mV.[2]

-

Drug Application: A rapid solution exchange system is used to apply 1 mM glutamate to the patch in the presence and absence of varying concentrations of this compound.[2]

-

Data Acquisition: AMPA receptor-mediated currents are recorded using a patch-clamp amplifier and digitized for analysis. The percentage of steady-state current relative to the peak amplitude (%SS/Peak) is calculated to assess the degree of desensitization.[2]

Results:

This compound modestly offsets the desensitization of AMPA receptors in a concentration-dependent manner.[2]

| Concentration | % Steady-State/Peak Current |

| Control | ~5% |

| 10 µM this compound | Increased |

| 30 µM this compound | Further Increased |

| 100 µM this compound | Plateau Effect |

| Note: Specific quantitative values for the increase were not consistently available in the searched literature. |

dot

In Vivo Electrophysiology: Long-Term Potentiation (LTP)

Objective: To determine the effect of this compound on synaptic plasticity in the hippocampus.

Experimental Protocol: In Vivo LTP in Rats

-

Animal Preparation: Anesthetized rats are implanted with stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus.

-

Procedure: Baseline excitatory postsynaptic potentials (EPSPs) are recorded. A tetanus (high-frequency stimulation) is delivered to the perforant path to induce LTP.

-

Drug Administration: this compound (e.g., 2 mg/kg) or vehicle is administered intraperitoneally (IP) prior to tetanus.

-

Data Analysis: The amplitude of the evoked EPSPs is measured before and after tetanus to quantify the magnitude of LTP.[1]

Results:

This compound enhances LTP in the dentate gyrus of rats.[1]

| Treatment | Mean Increase in EPSP Amplitude after Tetanus |

| Vehicle | ~120% of baseline |

| This compound (2 mg/kg) | Significantly greater than vehicle |

| Note: Specific quantitative values for the potentiation of LTP were not consistently available in the searched literature. |

Cognitive Enhancement: Eight-Arm Radial Maze

Objective: To assess the pro-cognitive effects of this compound in a model of spatial learning and memory.

Experimental Protocol: Eight-Arm Radial Maze in Aged Rats

-

Apparatus: An eight-arm radial maze with food rewards placed at the end of each arm.

-

Procedure: Aged rats are trained to retrieve all food rewards, with entries into already visited arms recorded as errors.

-

Drug Administration: this compound is administered prior to the maze trial.

-

Data Analysis: The number of errors and the time to complete the maze are recorded.[1]

Results:

This compound enhances performance in the eight-arm radial maze, indicating improved spatial memory.[1][2]

| Treatment | Outcome |

| This compound | Reduced number of errors |

| Note: Specific dose-response data were not consistently available in the searched literature. |

Amphetamine-Induced Locomotor Activity

Objective: To evaluate the potential antipsychotic-like effects of this compound.

Experimental Protocol: Amphetamine-Induced Hyperactivity in Rats

-

Animal Model: Rats are administered amphetamine (e.g., 1 mg/kg) to induce hyperlocomotion.

-

Procedure: Locomotor activity (ambulation and rearing) is measured in an open-field arena.

-

Drug Administration: this compound (1-3 mg/kg) is administered prior to amphetamine.

-

Data Analysis: The total distance traveled and the number of rearing events are quantified.[1]

Results:

This compound dose-dependently reduces amphetamine-induced locomotor activity.[1]

| This compound Dose (mg/kg) | Reduction in Amphetamine-Induced Locomotor Activity |

| 1 | Significant reduction |

| 3 | Greater reduction |

| Note: Specific percentage reductions were not consistently available in the searched literature. |

dot

Opioid-Induced Respiratory Depression

Objective: To determine the efficacy of this compound in reversing opioid-induced respiratory depression.

Experimental Protocol: Alfentanil-Induced Respiratory Depression in Rats

-

Animal Model: Anesthetized rats receive a continuous intravenous infusion of alfentanil to induce a stable level of respiratory depression (approximately 50% reduction in minute volume).[1]

-

Drug Administration: this compound is administered intravenously at various doses.

-

Data Measurement: Respiratory parameters (e.g., minute volume) are monitored.[1]

Results:

This compound dose-dependently reverses alfentanil-induced respiratory depression.[1]

| This compound Dose (mg/kg, IV) | Reversal of Respiratory Depression (% of control minute volume) |

| 10 | 74 ± 9.2% |

| 20 | 85 ± 10% |

| 30 | ~100% (reversal to control levels) |

Preclinical Safety and Toxicology

Single-Dose Toxicology in Mice:

-

Procedure: this compound was administered via oral gavage to CD1 mice, which were then observed for seizures and survival over 14 days.[1][2]

-

Results:

Histopathology Findings and Clarification:

Initial long-term, high-dose toxicology studies in rodents revealed astrocytic vacuoles in the brain, leading to a clinical hold by the FDA.[1] However, further investigation demonstrated that these vacuoles were a postmortem fixation artifact resulting from a chemical reaction between this compound and formalin.[5] When brain tissue was flash-frozen instead of formalin-fixed, no vacuolation was observed.[1]

Conclusion

The preclinical data for this compound demonstrate its profile as a low-impact ampakine with a unique mechanism of action that confers a favorable safety profile compared to earlier AMPA receptor modulators. It has shown efficacy in animal models relevant to cognition, ADHD, and opioid-induced respiratory depression. The initial concerns regarding neurotoxicity have been addressed, suggesting that the observed histopathological changes were an artifact of tissue preparation. These findings support the continued investigation of this compound and other low-impact ampakines for a variety of neurological and psychiatric conditions. Further research to fully elucidate the pharmacokinetic and pharmacodynamic relationships will be crucial for optimizing its therapeutic potential.

References

CX-717: A Technical Guide to a Low-Impact AMPA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CX-717, a novel ampakine that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols for the study of AMPA receptor modulators.

Introduction to AMPA Receptors and this compound

The AMPA receptor is a glutamate-gated ion channel that mediates the majority of fast excitatory synaptic transmission throughout the central nervous system.[1][2][3] These receptors are critical for synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[4] Molecules that enhance the function of AMPA receptors, known as ampakines, are of significant interest for their potential therapeutic applications in various neurological and psychiatric disorders.[2][5]

This compound is classified as a "low-impact" ampakine.[2][5] Unlike earlier, "high-impact" modulators that could induce neurotoxicity and seizures, this compound positively modulates the AMPA receptor by modestly offsetting its desensitization without altering the binding affinity of the endogenous agonist, glutamate.[2][5] This distinct mechanism confers a favorable safety profile, making this compound a promising candidate for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), opioid-induced respiratory depression, and dementia.[2][5][6]

Mechanism of Action

Upon binding glutamate, the AMPA receptor channel opens, allowing an influx of sodium (and in some cases, calcium) ions, which depolarizes the postsynaptic neuron.[4] This process is typically transient as the receptor rapidly enters a desensitized, non-conducting state even in the continued presence of glutamate.[7]

Positive allosteric modulators like this compound bind to a different site on the receptor than glutamate.[1][8] This allosteric binding stabilizes the active conformation of the receptor, thereby slowing the rates of deactivation (channel closing after glutamate unbinds) and desensitization (channel closing while glutamate is still bound).[8][9] The result is a prolonged inward current for each synaptic event, enhancing excitatory transmission.[1] this compound's "low-impact" profile means it only modestly prolongs this current, avoiding the over-excitation associated with more potent modulators.[5]

Downstream signaling from AMPA receptor activation can also involve non-canonical pathways. For instance, AMPA receptors can physically associate with and activate the Src-family tyrosine kinase Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, leading to increased expression of brain-derived neurotrophic factor (BDNF).[3] This pathway may contribute to the effects of AMPA receptor modulation on synaptic plasticity.[3]

Preclinical Data

This compound has been evaluated in a range of preclinical models, demonstrating its effects on synaptic transmission, cognition, and its overall safety profile.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Method | Preparation | Key Finding | Reference |

|---|---|---|---|---|

| Potency | Patch-clamp | Excised patches from hippocampal CA1 pyramidal cells | ~60 times more potent than the earlier ampakine CX516. | [5] |

| Desensitization | Patch-clamp | Excised patches from hippocampal CA1 pyramidal cells | Modestly offsets AMPA receptor desensitization. | [5][10] |

| Synaptic Transmission | In vivo recording | Rat hippocampus | Augments synaptic transmission in a dose-dependent manner. |[5] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Therapeutic Area | Model | Species | Dosing | Key Finding | Reference |

|---|---|---|---|---|---|

| Cognition/Memory | Eight-arm radial maze | Rat | 0.3 - 10 mg/kg | Enhanced performance, indicating improved memory. | [5][10] |

| Synaptic Plasticity | Long-Term Potentiation (LTP) induction | Rat | 2 mg/kg | Enhanced LTP, a cellular correlate of memory formation. | [5] |

| ADHD Model | Amphetamine-induced locomotor activity | Rat | 0.3 - 10 mg/kg | Abrogated hyperactivity without inducing catalepsy. | [5][10] |

| Respiratory Depression | Alfentanil-induced respiratory depression | Rat | 5 - 30 mg/kg | Ameliorated respiratory depression. | [2][5] |

| Respiratory Depression | Ethanol/Pentobarbital-induced depression | Rat | 30 mg/kg (i.p.) | Alleviated a significant component of respiratory depression without seizure activity. |[1] |

Table 3: Preclinical Safety and Toxicology of this compound

| Parameter | Model | Species | Dosing | Key Finding | Reference |

|---|---|---|---|---|---|

| Neuronal Toxicity | Cultured neurons | Rat | High concentrations | Unlike high-impact modulators (e.g., LY503430), this compound is not toxic to neurons. | [5] |

| General Safety | Safety studies | Mouse | Up to 2000 mg/kg | Lacked serious adverse events. | [2][5] |

| Histopathology | Rodent studies | Mouse/Rat | 1500 mg/kg/day for 14 days | Astrocytic vacuoles observed were later determined to be a postmortem artifact caused by interaction with formalin fixation. |[5][11] |

Clinical Data

This compound has been investigated in human clinical trials for several indications. It has generally been found to be safe and well-tolerated.[11][12]

Table 4: Phase IIa Trial of this compound in Adults with ADHD (NCT03375021)

| Parameter | Description |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled, 2-period crossover. |

| Population | 51 adults meeting DSM-IV criteria for ADHD with moderate to severe symptoms.[6][13][14] |

| Treatments | This compound (200 mg BID or 800 mg BID) vs. Placebo. Each period lasted 3 weeks with a 2-week washout.[6][13][14] |

| Primary Efficacy Measure | Change from baseline on the ADHD Rating Scale (ADHD-RS).[6][14] |

| Key Efficacy Results | The 800 mg BID dose demonstrated superior efficacy compared to placebo on the total ADHD-RS score and on both inattentive and hyperactivity subscales.[13] |

| Safety and Tolerability | Treatment was well-tolerated. No significant changes in cardiovascular parameters were observed. Headache and sleep disturbance were the most common adverse events.[13] |

Table 5: Summary of Other Human Studies with this compound | Indication/Condition | Study Type | Key Finding | Reference | | --- | --- | --- | | Opioid-Induced Respiratory Depression | Clinical studies | Effectively reversed respiratory depression in humans. |[5][11] | | Sleep Deprivation | Performance studies (DARPA-funded) | A 2005 study in rhesus monkeys showed improved performance.[11][12] However, a 2006 study in humans found it did not improve cognitive performance during simulated night shift work.[11][12] | | Alzheimer's Disease | PET Scan Study | An IND was approved to study this compound in Alzheimer's patients, with doses up to 1200mg.[11][15] |

It is noteworthy that this compound was placed on an FDA clinical hold due to findings of astrocytic vacuoles in animal toxicology studies.[5] However, the hold was later lifted after further evaluation demonstrated that these vacuoles were a postmortem artifact resulting from an interaction between the drug and the formalin fixation process and did not occur in flash-frozen tissue.[5][11]

Experimental Protocols

The characterization of AMPA receptor modulators like this compound relies on a combination of electrophysiological and screening assays.

Protocol: Patch-Clamp Electrophysiology for AMPAR Modulation

This protocol is a generalized method for assessing the impact of a compound on AMPA receptor kinetics in brain slices.

-

Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the hippocampus of a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording:

-

Transfer a slice to a recording chamber perfused with aCSF.

-

Using a microscope with differential interference contrast optics, identify and approach a target neuron (e.g., a CA1 pyramidal cell) with a borosilicate glass pipette filled with an internal solution (e.g., containing Cs-gluconate, CsCl, MgCl₂, EGTA, HEPES, ATP, and GTP).

-

Establish a whole-cell patch-clamp configuration.

-

-

AMPA Current Elicitation:

-

Locally perfuse the patched cell with a high concentration of glutamate (e.g., 1 mM) for a defined duration (e.g., 100-500 ms) to elicit an AMPA receptor-mediated current.

-

To measure deactivation, use a very brief pulse (e.g., 1 ms).[8] To measure desensitization, use a longer pulse (e.g., 500 ms).[8]

-

-

Compound Application:

-

Establish a baseline response to glutamate alone.

-

Bath-apply or locally perfuse the test compound (e.g., this compound) at various concentrations.

-

Repeat the glutamate application in the presence of the compound.

-

-

Analysis: Measure the peak amplitude, decay time constant (deactivation), and steady-state to peak current ratio (%SS/Peak) (desensitization).[10] A positive modulator will typically increase the decay time and/or the %SS/Peak ratio.

Protocol: High-Throughput Screening Workflow

Discovering novel AMPA receptor modulators often begins with a high-throughput screen (HTS) to test large chemical libraries, followed by more detailed characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. European Network Adult ADHD – Low-Impact Ampakine CX717 Exhibits Promising Therapeutic Profile in Adults with ADHD – A Phase 2A Clinical Trial [eunetworkadultadhd.com]

- 7. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CX717 - Wikipedia [en.wikipedia.org]

- 12. CX717 [bionity.com]

- 13. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. fiercebiotech.com [fiercebiotech.com]

The Role of Cx-717 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cx-717, a low-impact ampakine, has emerged as a significant subject of investigation in the field of neuroscience and pharmacology due to its potential to modulate synaptic plasticity. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a fundamental process for learning and memory. This technical guide provides an in-depth analysis of the core mechanisms of this compound, its effects on synaptic plasticity, and a summary of key experimental findings. Detailed methodologies for pivotal experiments are outlined to facilitate reproducibility and further research. Furthermore, signaling pathways and experimental workflows are visually represented to offer a clear and comprehensive understanding of the role of this compound in the intricate processes of synaptic function.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a critical neural mechanism underpinning learning, memory, and cognitive function. The AMPA-type glutamate receptor (AMPAR) plays a central role in mediating the majority of fast excitatory synaptic transmission in the mammalian brain.[1] Ampakines are a class of compounds that positively modulate AMPARs, thereby enhancing synaptic responses. This compound is classified as a "low-impact" ampakine, which distinguishes it from "high-impact" modulators. This classification is based on its modest effect on offsetting receptor desensitization and its lack of alteration of agonist binding affinity.[2] This characteristic is thought to contribute to its favorable safety profile, reducing the risk of neurotoxicity and epileptogenic effects associated with other AMPAR modulators.[2][3]

This compound has been investigated for its therapeutic potential in a range of neurological and psychiatric conditions where AMPAR signaling may be compromised, including Alzheimer's disease, ADHD, and opioid-induced respiratory depression.[2][4][5] Its primary mechanism of action involves binding to an allosteric site on the AMPA receptor, which stabilizes the open conformation of the ion channel, leading to an increased influx of cations in response to glutamate binding. This potentiation of AMPAR function has direct implications for synaptic plasticity, particularly for long-term potentiation (LTP), a cellular correlate of learning and memory.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound exerts its effects by binding to a distinct site on the AMPA receptor complex, separate from the glutamate binding site. This allosteric binding induces a conformational change that reduces the rate of receptor desensitization and/or deactivation. Desensitization is a process where the receptor becomes refractory to glutamate despite its continued presence, while deactivation is the closure of the channel upon glutamate unbinding. By slowing these processes, this compound prolongs the duration of the postsynaptic current mediated by AMPA receptors.

The functional consequence of this modulation is an amplification of the synaptic response to a given amount of presynaptically released glutamate. This enhancement of excitatory postsynaptic potentials (EPSPs) is believed to be the primary mechanism through which this compound facilitates synaptic plasticity.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Electrophysiological Effects

| Parameter | Preparation | Concentration of this compound | Effect | Reference |

| Steady-State/Peak Current Ratio | Excised patches from hippocampal CA1 pyramidal cells | 30 µM | ~5-fold increase (from 4.3% to 20.7%) | [2] |

| EC₅₀ for potentiation of steady-state current | Excised patches from hippocampal CA1 pyramidal cells | 3.4 µM | - | [2][6] |

Table 2: In Vivo Effects on Synaptic Transmission and Plasticity

| Parameter | Animal Model | Dose of this compound | Effect | Reference |

| Evoked EPSP Amplitude (Dentate Gyrus) | Anesthetized Rats | 5 mg/kg, IP | 8.5 ± 1.2% increase | [2] |

| Evoked EPSP Amplitude (Dentate Gyrus) | Anesthetized Rats | 10 mg/kg, IP | 17.5 ± 0.9% increase | [2] |

| Evoked EPSP Amplitude (Dentate Gyrus) | Anesthetized Rats | 20 mg/kg, IP | 21 ± 1.9% increase | [2] |

| Long-Term Potentiation (LTP) Induction | Anesthetized Rats | 2 mg/kg | Robust LTP with suboptimal tetanic stimuli | [2][6] |

| Hypoglossal Long-Term Facilitation (LTF) | Anesthetized Mice | 15 mg/kg, IP | Enhanced LTF (500 ± 110% of baseline) | [7][8] |

Table 3: Cognitive and Behavioral Effects

| Task | Animal Model | Dose of this compound | Effect | Reference |

| Eight-Arm Radial Maze | Aged Rats | 0.3 mg/kg | Statistically significant improvement in performance | [2] |

| Amphetamine-Induced Hyperactivity | Rats | 1-3 mg/kg | Dose-dependent antagonism | [2][6] |

| Object Recognition Memory | Rats (Sham and BVD) | 20 mg/kg, s.c. | Reduced total exploration time and exploration of novel object | [9] |

| 5-Choice Serial Reaction Time Task (5CSRTT) | Rats (Sham and BVD) | 20 mg/kg, s.c. | Reduced number of incorrect responses | [9] |

| Forced Swim Test | Rats | 20 mg/kg, i.p. | Rapid but short-lasting antidepressant-like effect | [6][10] |

Table 4: Pharmacokinetics in Humans

| Parameter | Population | Dose | Value | Reference |

| Half-life (t₁/₂) | Healthy Young and Elderly | Single and Multiple Doses | 8-12 hours | [11] |

| Time to Maximum Concentration (Tₘₐₓ) | Healthy Young and Elderly | Single and Multiple Doses | 3-5 hours | [11] |

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology on Hippocampal Slices

This protocol is a generalized procedure based on descriptions of experiments investigating the effects of this compound on AMPA receptor currents.[2]

Objective: To measure the effect of this compound on glutamate-evoked currents in excised membrane patches from hippocampal pyramidal neurons.

Materials:

-

Hippocampal slices from rats.

-

Artificial cerebrospinal fluid (aCSF).

-

Internal solution for patch pipette.

-

Glutamate solution (1 mM).

-

This compound solutions of varying concentrations.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Prepare acute hippocampal slices (300-400 µm thick) from the brain of a euthanized rat.

-

Maintain slices in oxygenated aCSF at room temperature.

-

Transfer a single slice to a recording chamber continuously perfused with aCSF.

-

Visualize CA1 pyramidal neurons using a microscope with differential interference contrast optics.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Excise an outside-out membrane patch from the neuron.

-

Rapidly apply 1 mM glutamate to the patch to evoke an AMPA receptor-mediated current.

-

Record the peak and steady-state components of the current.

-

Wash the patch and then perfuse with a solution containing a specific concentration of this compound.

-

Re-apply 1 mM glutamate in the presence of this compound and record the resulting current.

-

Repeat steps 7-10 for a range of this compound concentrations to determine the dose-response relationship.

-

Analyze the data to calculate the ratio of the steady-state current to the peak current and the EC₅₀ of this compound.

In Vivo Electrophysiology for Long-Term Potentiation (LTP)

This protocol is a generalized procedure based on descriptions of experiments assessing the impact of this compound on LTP in the rat hippocampus.[2]

Objective: To determine if this compound can enhance the induction of LTP in the dentate gyrus of anesthetized rats.

Materials:

-

Adult male rats.

-

Anesthetic (e.g., urethane).

-

Stereotaxic apparatus.

-

Stimulating and recording electrodes.

-

Amplifier and data acquisition system.

-

This compound solution for intraperitoneal (IP) injection.

-

Saline solution (vehicle control).

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Surgically expose the skull and drill small holes for electrode placement.

-

Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus.

-

Deliver single test pulses to the perforant path and record the baseline field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus.

-

Administer this compound (e.g., 2 mg/kg, IP) or vehicle.

-

Continue to record fEPSPs for a period to establish a post-injection baseline.

-

Deliver a suboptimal tetanic stimulation (a high-frequency train of pulses that would not normally induce robust LTP) to the perforant path.

-

Record fEPSPs for at least 60 minutes post-tetanus to measure the degree of potentiation.

-

Analyze the data by expressing the fEPSP slope as a percentage of the pre-tetanus baseline. Compare the magnitude of LTP between the this compound and vehicle groups.

Discussion and Future Directions

The collective evidence strongly indicates that this compound enhances synaptic plasticity through the positive allosteric modulation of AMPA receptors. Its ability to augment LTP at low doses and improve performance in cognitive tasks in preclinical models highlights its potential as a cognitive enhancer.[1][2] The "low-impact" nature of this compound appears to confer a significant safety advantage over earlier AMPA receptor modulators.[2]

However, some studies have reported conflicting or detrimental effects on certain memory tasks, such as object recognition, suggesting that the cognitive effects of this compound may be task-dependent.[9] Further research is necessary to fully elucidate the specific conditions under which this compound is beneficial for cognitive function.

Future investigations should focus on:

-

Identifying the specific AMPA receptor subunit compositions that this compound preferentially modulates.

-

Exploring the long-term effects of chronic this compound administration on synaptic structure and function.

-

Conducting further clinical trials to assess the efficacy and safety of this compound in various patient populations, including those with Alzheimer's disease and ADHD.[4][12]

-

Investigating the potential synergistic effects of this compound with other therapeutic agents.

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent that acts at the core of synaptic plasticity. By enhancing AMPA receptor function, it facilitates key processes like LTP, which are fundamental to learning and memory. The data summarized in this guide provide a solid foundation for understanding its mechanism of action and its effects on neural function. The detailed experimental protocols and visual diagrams are intended to aid researchers in the design and execution of future studies aimed at further unraveling the complexities of glutamatergic modulation and its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. CX717 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ampakine CX717 potentiates intermittent hypoxia-induced hypoglossal long-term facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ampakine CX717 potentiates intermittent hypoxia-induced hypoglossal long-term facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the putative cognitive-enhancing ampakine, CX717, on attention and object recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ampakine CX-717: A Technical Guide to its Enhancement of Long-Term Potentiation in the Hippocampus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ampakine CX-717 and its effects on long-term potentiation (LTP) within the hippocampus, a critical brain region for learning and memory. This compound, a low-impact positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has demonstrated significant potential in enhancing synaptic plasticity. This document synthesizes preclinical data, details experimental methodologies for assessing its efficacy, and illustrates the underlying signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Long-term potentiation (LTP) is a cellular mechanism that underpins synaptic plasticity, the process by which synapses strengthen over time in response to increases in their activity. This strengthening is widely considered to be a major contributor to learning and memory formation. The hippocampus is a primary site for the study of LTP, and modulation of this process holds therapeutic promise for a range of neurological and psychiatric disorders characterized by cognitive deficits.

This compound is a member of the ampakine class of drugs, which are known to positively modulate AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. As a "low-impact" ampakine, this compound is designed to modulate AMPA receptor function without inducing the excitotoxicity associated with more potent compounds in its class. Specifically, it modestly offsets receptor desensitization and does not alter agonist binding affinity.[1] This guide explores the preclinical evidence demonstrating the capacity of this compound to enhance hippocampal LTP.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the AMPA receptor. This binding event stabilizes the receptor in a conformation that enhances the ionic current elicited by the binding of the neurotransmitter glutamate. The primary mechanism involves a reduction in the rate of receptor deactivation and desensitization, leading to a prolonged and enhanced postsynaptic response to presynaptic glutamate release. This augmentation of AMPA receptor-mediated synaptic transmission is the foundational mechanism through which this compound facilitates the induction and expression of LTP.

Quantitative Data on the Effects of this compound on Hippocampal LTP

The potentiation of synaptic transmission by this compound has been quantified in several preclinical studies. The following tables summarize the key findings regarding its effects on field excitatory postsynaptic potentials (fEPSPs), a standard measure of synaptic strength.

| In Vitro Effects of this compound on Glutamate-Induced Currents in Hippocampal CA1 Pyramidal Cells | |

| Parameter | Observation |

| Effective Concentration | ≥ 5 µM |

| EC₅₀ | 3.4 µM |

| Effect on Steady-State/Peak Current Ratio | ~5-fold increase (e.g., 20.7 ± 2.7% for 30 µM CX717 vs. 4.3 ± 2.7% for control) |

| Reference | [1] |

| In Vivo Effects of this compound on Evoked fEPSPs in the Rat Dentate Gyrus | ||

| Dose (IP) | Mean Increase in fEPSP Amplitude (± SEM) | Number of Animals (n) |

| 5 mg/kg | 8.5 ± 1.2% | 4 |

| 10 mg/kg | 17.5 ± 0.9% | 4 |

| 20 mg/kg | 21 ± 1.9% | 5 |

| Reference | [1] |

| In Vivo Enhancement of LTP by this compound in the Rat Dentate Gyrus | |

| Treatment | Mean Increase in fEPSP Slope Post-Tetanic Stimulation |

| Vehicle | No significant LTP with suboptimal stimuli |

| This compound (2 mg/kg, IP) | ~20% stable, long-lasting increase |

| Reference | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation by researchers.

In Vitro Hippocampal Slice Preparation and fEPSP Recording

This protocol is adapted from standard methodologies for preparing acute hippocampal slices for electrophysiological recordings.

Materials:

-

Rodent (e.g., Sprague-Dawley rat)

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Artificial cerebrospinal fluid (aCSF), chilled (4°C) and carbogenated (95% O₂ / 5% CO₂)

-

Recovery chamber with carbogenated aCSF at room temperature

-

Recording chamber with perfusion system for carbogenated aCSF at 32-34°C

-

Glass microelectrodes (for recording and stimulation)

-

Amplifier, digitizer, and data acquisition software

Procedure:

-

Anesthetize the animal and rapidly decapitate.

-

Dissect the brain and place it in ice-cold, carbogenated aCSF.

-

Isolate the hippocampus.

-

Cut transverse hippocampal slices (typically 400 µm thick) using a vibratome in a chamber filled with ice-cold, carbogenated aCSF.

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at room temperature for at least 1 hour.

-

Place a single slice in the recording chamber, continuously perfused with carbogenated aCSF at 32-34°C.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).

-

Continue recording at the baseline frequency to monitor the potentiation of the fEPSP slope.

-

For drug studies, this compound is added to the perfusion bath at the desired concentration after establishing a stable baseline and before LTP induction.

In Vivo fEPSP and LTP Recording in the Hippocampus

This protocol outlines the procedure for in vivo electrophysiological recording in anesthetized rats.

Materials:

-

Rodent (e.g., Sprague-Dawley rat)

-

Anesthetic (e.g., urethane)

-

Stereotaxic apparatus

-

Drill

-

Stimulating and recording electrodes (e.g., Teflon-coated stainless steel)

-

Amplifier, digitizer, and data acquisition software

-

Temperature control system

Procedure:

-

Anesthetize the rat and place it in a stereotaxic apparatus. Maintain body temperature at 37°C.

-

Perform a craniotomy over the hippocampus.

-

Lower the stimulating electrode into the perforant path and the recording electrode into the dentate gyrus using stereotaxic coordinates.

-

Deliver single test pulses to elicit baseline fEPSPs. Adjust electrode positions to maximize the response.

-

Administer this compound or vehicle intraperitoneally (IP).

-

Record baseline fEPSPs for a set period to observe the drug's effect on basal synaptic transmission.

-

Induce LTP using a high-frequency stimulation protocol (e.g., a series of short bursts at a high frequency). In studies with this compound, suboptimal tetanic stimuli that do not typically induce LTP in control animals are often used to demonstrate the drug's enhancing effect.[1]

-

Continue to record fEPSPs at the baseline frequency to measure the magnitude and stability of LTP.

Signaling Pathways and Visualizations

The enhancement of LTP by this compound is mediated through the potentiation of the canonical AMPA receptor-dependent signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway and experimental workflows.

Caption: Proposed signaling pathway for this compound-mediated enhancement of LTP.

Caption: General experimental workflow for assessing the effect of this compound on LTP.

Conclusion

This compound has been shown to be an effective enhancer of long-term potentiation in the hippocampus in preclinical models. Its mechanism as a low-impact positive allosteric modulator of AMPA receptors allows for the potentiation of synaptic transmission and facilitation of LTP at doses that are well-tolerated. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of neuroscience and drug development. The continued investigation of this compound and similar compounds may lead to novel therapeutic strategies for cognitive disorders associated with impaired synaptic plasticity.

References

Initial Studies on Cx-717 for ADHD Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cx-717, a low-impact ampakine, has been investigated as a novel therapeutic agent for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound represents a distinct mechanistic approach compared to traditional stimulant and non-stimulant ADHD medications. This document provides a comprehensive overview of the initial clinical and preclinical studies of this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols employed in its evaluation.

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While current pharmacological treatments, primarily stimulants, are effective for many individuals, they are not without limitations, including side effects and lack of efficacy in a subset of patients. This has driven the exploration of novel therapeutic targets. The glutamatergic system, and specifically the AMPA receptor, has emerged as a promising area of investigation due to its critical role in synaptic plasticity, learning, and memory—processes often impaired in ADHD.[1]

This compound is a member of the ampakine class of drugs, which act as positive allosteric modulators of AMPA receptors.[2][3] These compounds enhance glutamatergic neurotransmission by slowing the deactivation and/or desensitization of AMPA receptors, thereby potentiating synaptic responses.[2][3] "Low-impact" ampakines like this compound are distinguished by their modest effect on receptor desensitization, which is thought to contribute to a favorable safety profile, lacking the neurotoxic and epileptogenic effects observed with some other AMPA receptor modulators.[2]

Mechanism of Action: AMPA Receptor Modulation

This compound's therapeutic potential in ADHD is hypothesized to stem from its ability to enhance synaptic plasticity and neuronal communication in brain regions implicated in executive function and attention, such as the prefrontal cortex and hippocampus.[4][5] By positively modulating AMPA receptors, this compound facilitates long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][3]

The signaling pathway initiated by this compound's modulation of AMPA receptors is central to its effects.

Caption: this compound's mechanism of action.

Clinical Studies: Phase IIa Trial in Adult ADHD

A key initial study of this compound in ADHD was a Phase IIa, randomized, double-blind, placebo-controlled, multi-center, 2-period crossover trial.[6][7]

Experimental Protocol

The experimental workflow for this clinical trial is detailed below.

Caption: Phase IIa clinical trial workflow for this compound in ADHD.

Inclusion and Exclusion Criteria:

-

Inclusion: The study enrolled 68 male subjects, aged 18-50 years, who met the DSM-IV criteria for adult ADHD.[7][8] Participants were required to have at least moderately severe ADHD symptoms, defined as an ADHD Rating Scale (ADHD-RS) score of ≥22 and a Clinical Global Impression-Severity (CGI-S) score of ≥4.[8]

-

Exclusion: Individuals currently taking medication for ADHD were excluded.[8] A washout period of 2 weeks for stimulants and 4 weeks for non-stimulant therapies was required.[8] Medications that could interfere with cognitive assessment, such as benzodiazepines and sedating anti-histamines, were also prohibited.[8]

Treatment and Dosage: Subjects were randomized to one of four treatment sequences in a crossover design: placebo followed by a low dose, low dose followed by placebo, placebo followed by a high dose, or high dose followed by placebo.[8] The doses administered were 200 mg twice daily (BID) and 800 mg BID of this compound.[6][7][8] Each treatment period lasted for 3 weeks, with a 2-week washout period in between.[6][7][8]

Efficacy Measures: The primary efficacy measure was the change from baseline on the ADHD Rating Scale (ADHD-RS) with prompts.[7][9] Secondary measures included the inattentive and hyperactivity subscales of the ADHD-RS.[7]

Quantitative Data

| Outcome Measure | Treatment Group | Result | p-value |

| Primary Analysis (Paired t-test) | |||

| Change from Baseline on Total ADHD-RS | 800 mg BID | Trend toward improvement | p = 0.151[7] |

| Secondary Repeated Measures Analysis at Endpoint | |||

| Total ADHD-RS | 800 mg BID vs. Placebo | Superior efficacy | p = 0.002[7] |

| Inattentive Subscale | 800 mg BID vs. Placebo | Superior efficacy | p = 0.027[7] |

| Hyperactivity Subscale | 800 mg BID vs. Placebo | Superior efficacy | p = 0.017[7] |

| Low Dose Group | |||

| ADHD-RS and Subscales | 200 mg BID | No significant alteration | Not specified |

Safety and Tolerability: Treatment with this compound was generally well-tolerated.[7][10] There were no significant changes in cardiovascular parameters, such as heart rate or blood pressure, at either dose.[7][10] The most frequently reported adverse events were sleep disturbance and headache.[7]

Preclinical Studies

Preclinical investigations in animal models provided the foundational evidence for the clinical development of this compound.

Experimental Protocols

Animal Models: Rodent models were utilized to assess the pharmacological properties of this compound. For instance, to evaluate its potential antipsychotic effects and impact on hyperactivity, amphetamine-induced hyperactivity models in rats were employed.[3]

Dosage and Administration: In preclinical studies, this compound was found to be active at doses ranging from 0.3 to 10 mg/kg.[2][3]

Behavioral and Electrophysiological Assessments:

-

Amphetamine-Induced Hyperactivity: The ability of this compound to antagonize locomotor activity induced by amphetamine was measured.[3]

-

Long-Term Potentiation (LTP): Studies assessed the enhancement of LTP in rats, a key indicator of synaptic plasticity.[3]

-

Cognitive Performance: The eight-arm radial maze was used to evaluate effects on learning and memory.[3]

Quantitative Data

| Study Type | Animal Model | Dosing | Key Findings |

| Efficacy | Rats | 1-3 mg/kg | Reduced amphetamine-induced hyperactivity.[3] |

| Rats | 5-30 mg/kg | Effective in enhancing performance in the eight-arm radial maze and abrogating amphetamine-induced locomotor activity.[3] | |

| Safety | Mice | Up to 2000 mg/kg | Lacked serious adverse events.[2][3] |

Conclusion

The initial studies of this compound for the treatment of ADHD have provided promising, albeit preliminary, evidence for its efficacy and safety. The Phase IIa clinical trial demonstrated a statistically significant improvement in ADHD symptoms at the 800 mg BID dose, as assessed by a secondary repeated measures analysis.[7] The compound's novel mechanism of action as a low-impact ampakine offers a potential new avenue for treating ADHD by enhancing glutamatergic neurotransmission and synaptic plasticity.[2][3] Preclinical data support its activity in relevant behavioral models at doses that are well-tolerated.[3] Further larger-scale clinical trials would be necessary to definitively establish the therapeutic utility of this compound in a broader ADHD population. It is important to note that development of this compound has faced challenges, including a clinical hold by the FDA due to findings in animal toxicology studies, which were later suggested to be a postmortem artifact.[10][11]

References

- 1. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Methylphenidate Restores Behavioral and Neuroplasticity Impairments in the Prenatal Nicotine Exposure Mouse Model of ADHD: Evidence for Involvement of AMPA Receptor Subunit Composition and Synaptic Spine Morphology in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. European Network Adult ADHD – Low-Impact Ampakine CX717 Exhibits Promising Therapeutic Profile in Adults with ADHD – A Phase 2A Clinical Trial [eunetworkadultadhd.com]

- 7. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. | BioWorld [bioworld.com]

- 10. CX717 - Wikipedia [en.wikipedia.org]

- 11. CX717 [bionity.com]

Exploring Cx-717 for opioid-induced respiratory depression

An In-depth Technical Guide to Cx-717 for Opioid-Induced Respiratory Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid-induced respiratory depression (OIRD) is a critical and potentially lethal side effect of opioid analgesics, representing a significant challenge in pain management.[1][2][3] The primary mechanism of OIRD involves the activation of μ-opioid receptors in brainstem respiratory centers, leading to a decrease in respiratory rate and tidal volume.[2][4] A promising therapeutic strategy to counteract OIRD without compromising analgesia is the use of respiratory stimulants that act on non-opioidergic pathways.[3][4]

This compound is a "low-impact" ampakine, a class of compounds that act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) glutamate receptor.[5][6][7] Developed by Cortex Pharmaceuticals, this compound has been investigated for its potential to reverse OIRD.[8][9][10] Unlike traditional opioid antagonists like naloxone, which reverse both respiratory depression and analgesia, ampakines like this compound have been shown to selectively antagonize respiratory depression while preserving the analgesic effects of opioids.[1][6][10][11][12] This technical guide provides a comprehensive overview of the mechanism, preclinical and clinical data, and experimental protocols related to the exploration of this compound for OIRD.

Mechanism of Action

The respiratory rhythm is generated within a specialized region of the brainstem known as the pre-Bötzinger complex.[2][4] The neurons in this complex rely on excitatory glutamatergic signaling, primarily through AMPA receptors, to maintain respiratory drive.[13][14]

Opioids exert their depressive effects by binding to μ-opioid receptors on these respiratory neurons. This binding activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.[2] This hyperpolarization makes the neurons less likely to fire, thereby suppressing the central respiratory rhythm generator and reducing respiratory rate.[2]

This compound functions by enhancing the excitatory signals that counter this opioid-induced inhibition. As a positive allosteric modulator, this compound binds to AMPA receptors and increases the duration of the inward currents gated by glutamate.[13][15] This action modestly offsets receptor desensitization, amplifying the natural excitatory signals without directly activating the receptor itself.[5] By potentiating the AMPA receptor-mediated currents within the pre-Bötzinger complex, this compound effectively increases the excitability of respiratory neurons, thus counteracting the hyperpolarizing effect of opioids and restoring respiratory drive.[13][16]

Data Presentation

Quantitative data from preclinical and clinical investigations of this compound are summarized below.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Species | Opioid Model | This compound Dose | Outcome | Reference |

| Rat | Alfentanil (~50% minute volume depression) | 10 mg/kg IV | Reversed depression to 74 ± 9.2% of control | [5] |

| Rat | Alfentanil (~50% minute volume depression) | 20 mg/kg IV | Reversed depression to 85 ± 10% of control | [5] |

| Rat | Alfentanil (~50% minute volume depression) | 30 mg/kg IV | Fully reversed respiratory depression to control levels | [5] |